ethyl 1-cyano-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-cyano-1H-isoquinoline-2-carboxylate is a chemical compound with a complex structure that includes an isoquinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyano-1H-isoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with cyanoacetic acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-cyano-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
ethyl 1-cyano-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-cyano-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar in structure but with different substituents.
Cyanoacetanilide derivatives: Share the cyano group and are used in similar synthetic applications.
Uniqueness
ethyl 1-cyano-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17954-22-2 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
InChI Key |
DCPDHZLDXSZNNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Key on ui other cas no. |
17954-22-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.